molecular formula C16H30F2O2 B165977 9,10-Difluoropalmitic acid CAS No. 133310-26-6

9,10-Difluoropalmitic acid

Cat. No. B165977
CAS RN: 133310-26-6
M. Wt: 290.41 g/mol
InChI Key: AUCZSQYRILBSCR-XJWJDWPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,10-Difluoropalmitic acid (DFPA) is a synthetic fatty acid that has gained attention in recent years due to its potential applications in scientific research. DFPA is a modified form of palmitic acid, a common fatty acid found in many organisms. The two fluorine atoms in DFPA make it a unique molecule that can be used to study various biological processes.

Mechanism of Action

9,10-Difluoropalmitic acid is believed to affect biological processes by altering the properties of cellular membranes. The fluorine atoms in 9,10-Difluoropalmitic acid can change the physical properties of the membrane, such as its fluidity and permeability. This can affect the function of membrane-associated proteins, such as transporters and receptors.
Biochemical and Physiological Effects:
9,10-Difluoropalmitic acid has been shown to have a variety of biochemical and physiological effects in cells and organisms. These effects include changes in membrane structure and function, alterations in lipid metabolism, and changes in gene expression. 9,10-Difluoropalmitic acid has also been shown to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

9,10-Difluoropalmitic acid has several advantages as a tool for scientific research. It is a stable and well-characterized molecule that can be easily synthesized. 9,10-Difluoropalmitic acid can also be incorporated into biological membranes, allowing for the study of membrane-associated processes. However, there are also limitations to the use of 9,10-Difluoropalmitic acid. One limitation is that it can be toxic to cells at high concentrations. Additionally, 9,10-Difluoropalmitic acid may not accurately represent the properties of natural fatty acids, which can limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on 9,10-Difluoropalmitic acid. One area of interest is the development of new methods for synthesizing 9,10-Difluoropalmitic acid and related molecules. Another area of research is the study of the effects of 9,10-Difluoropalmitic acid on specific biological processes, such as lipid signaling and membrane protein function. Additionally, 9,10-Difluoropalmitic acid may have potential applications in drug development and as a therapeutic agent for certain diseases.

Synthesis Methods

9,10-Difluoropalmitic acid can be synthesized using a variety of methods, including the reaction of palmitic acid with hydrogen fluoride gas. This reaction results in the substitution of two hydrogen atoms with fluorine atoms, producing 9,10-Difluoropalmitic acid. Other methods of synthesis include the use of fluorine-containing reagents and the use of enzymes to catalyze the reaction.

Scientific Research Applications

9,10-Difluoropalmitic acid has been used in a variety of scientific research applications, including the study of lipid metabolism, membrane structure and function, and protein-lipid interactions. 9,10-Difluoropalmitic acid has also been used as a tool to study the role of fatty acids in various diseases, such as cancer and diabetes.

properties

CAS RN

133310-26-6

Product Name

9,10-Difluoropalmitic acid

Molecular Formula

C16H30F2O2

Molecular Weight

290.41 g/mol

IUPAC Name

(9R,10S)-9,10-bis(18F)(fluoranyl)hexadecanoic acid

InChI

InChI=1S/C16H30F2O2/c1-2-3-4-8-11-14(17)15(18)12-9-6-5-7-10-13-16(19)20/h14-15H,2-13H2,1H3,(H,19,20)/t14-,15+/m0/s1/i17-1,18-1

InChI Key

AUCZSQYRILBSCR-XJWJDWPKSA-N

Isomeric SMILES

CCCCCC[C@@H]([C@@H](CCCCCCCC(=O)O)[18F])[18F]

SMILES

CCCCCCC(C(CCCCCCCC(=O)O)F)F

Canonical SMILES

CCCCCCC(C(CCCCCCCC(=O)O)F)F

Other CAS RN

133310-26-6

synonyms

9,10-DFPA
9,10-difluoropalmitate
9,10-difluoropalmitic acid
dl-erythro-9,10-(18F)difluoropalmitic acid

Origin of Product

United States

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